Product packaging for 1-(1-Amino-3-methylbutyl)cyclopentan-1-ol(Cat. No.:)

1-(1-Amino-3-methylbutyl)cyclopentan-1-ol

Cat. No.: B13280917
M. Wt: 171.28 g/mol
InChI Key: WDSCPYZJILJCKO-UHFFFAOYSA-N
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Description

Contextualization within Amino Alcohol Chemistry and Cyclopentane (B165970) Derivatives

Amino alcohols are a significant class of organic compounds that feature both an amino group and a hydroxyl group. wikipedia.org This bifunctionality allows them to participate in a wide array of chemical reactions and makes them valuable building blocks in the synthesis of more complex molecules. wikipedia.orgorganic-chemistry.org They are integral to the creation of various pharmaceuticals, agrochemicals, and chiral ligands for asymmetric catalysis. wikipedia.orgwestlake.edu.cn

Cyclopentane derivatives, on the other hand, are carbocyclic compounds containing a five-membered ring. nih.gov This ring system is a common motif in numerous natural products and biologically active molecules. nih.gov The incorporation of a cyclopentane scaffold can impart specific conformational constraints and physicochemical properties to a molecule, which can be advantageous in the design of new chemical entities with desired biological activities. nih.gov The compound 1-(1-Amino-3-methylbutyl)cyclopentan-1-ol is situated at the intersection of these two important classes of molecules, incorporating both the amino alcohol functionality and a cyclopentane ring structure.

Structural Features and Chemical Significance of the Cyclopentanol (B49286) and Amino-Alkyl Moieties

The structure of this compound comprises a cyclopentanol ring, which is a five-membered carbon ring with a hydroxyl (-OH) group attached. ontosight.ai The presence of this hydroxyl group makes the compound a tertiary alcohol. Attached to the same carbon as the hydroxyl group is a 1-amino-3-methylbutyl group. This side chain contains a primary amino (-NH2) group, which imparts basic properties to the molecule and provides a site for various chemical modifications.

The combination of the hydroxyl and amino groups in close proximity gives the molecule the characteristic properties of an amino alcohol. These functional groups can engage in hydrogen bonding, which influences the compound's physical properties such as its boiling point and solubility. mdpi.com The cyclopentane ring provides a rigid scaffold, which can be a desirable feature in the design of molecules that need to adopt a specific conformation to interact with biological targets.

Overview of Synthetic Challenges and Opportunities for Substituted Cyclic Amino Alcohols

The synthesis of substituted cyclic amino alcohols, such as this compound, presents several challenges. A key difficulty lies in controlling the stereochemistry of the final product, as the molecule contains chiral centers. westlake.edu.cn Achieving high stereoselectivity is often a primary goal in the synthesis of such compounds, especially for applications in pharmaceuticals where a specific stereoisomer may be responsible for the desired biological activity. diva-portal.org

Common synthetic routes to amino alcohols include the reaction of amines with epoxides, the reduction of amino acids, and the aminohydroxylation of alkenes. wikipedia.orgdiva-portal.org For cyclic amino alcohols, methods such as the ring-opening of bicyclic vinyl aziridines have also been explored. mdpi.com The synthesis of this compound would likely involve a multi-step process, potentially starting from cyclopentanone (B42830) or a derivative thereof. The introduction of the amino-alkyl side chain would require careful selection of reagents and reaction conditions to achieve the desired connectivity and stereochemistry.

Despite the challenges, the development of new synthetic methods for this class of compounds offers significant opportunities for academic and industrial research. Efficient and stereoselective synthetic routes would enable the production of a diverse range of substituted cyclic amino alcohols for screening in various applications.

Research Objectives and Scope for Investigations Pertaining to this compound

Given the structural features of this compound, several research objectives can be proposed. A primary focus would be the development of a novel and efficient synthetic pathway to produce this compound with high purity and yield. This would involve exploring different synthetic strategies and optimizing reaction conditions.

Another key research area would be the thorough characterization of the compound's chemical and physical properties. This would include detailed spectroscopic analysis (NMR, IR, Mass Spectrometry) and determination of its stereochemical configuration.

Furthermore, investigations into the potential applications of this compound would be a significant research direction. Based on the known activities of other amino alcohols and cyclopentane derivatives, this compound could be explored as a precursor for new pharmaceutical agents, as a ligand in catalysis, or as a building block for novel materials. The presence of both a hydroxyl and an amino group offers versatile handles for further functionalization, opening up a wide chemical space for exploration.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H21NO B13280917 1-(1-Amino-3-methylbutyl)cyclopentan-1-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

1-(1-amino-3-methylbutyl)cyclopentan-1-ol

InChI

InChI=1S/C10H21NO/c1-8(2)7-9(11)10(12)5-3-4-6-10/h8-9,12H,3-7,11H2,1-2H3

InChI Key

WDSCPYZJILJCKO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C1(CCCC1)O)N

Origin of Product

United States

Synthetic Methodologies for 1 1 Amino 3 Methylbutyl Cyclopentan 1 Ol and Analogues

Retrosynthetic Analysis and Strategic Bond Disconnections

A retrosynthetic analysis of 1-(1-amino-3-methylbutyl)cyclopentan-1-ol reveals several key disconnections that can guide the synthetic strategy. The most logical and convergent approach involves disconnecting the carbon-carbon bond between the cyclopentyl ring and the amino-substituted side chain. This disconnection (Path A) simplifies the molecule into two primary synthons: a cyclopentanone (B42830) electrophile and a nucleophilic 1-amino-3-methylbutyl anion equivalent.

A second strategic disconnection can be made at the carbon-nitrogen bond of the amino group (Path B). This approach would involve the late-stage introduction of the amine, potentially via reductive amination of a ketone precursor.

Figure 1: Retrosynthetic Analysis of this compound

This diagram illustrates the primary retrosynthetic pathways. Path A is often preferred for its convergence, utilizing a key carbon-carbon bond-forming reaction like a Grignard addition.

This analysis identifies cyclopentanone as a crucial starting material or intermediate. The subsequent sections will explore methods to synthesize the cyclopentane (B165970) core and then attach the side chain with stereochemical control.

Approaches to the Stereocontrolled Formation of the Cyclopentan-1-ol Core

The construction of the substituted cyclopentanol (B49286) core is a pivotal phase of the synthesis. This can be achieved either by building the ring from acyclic precursors or by modifying an existing cyclopentane structure.

The formation of five-membered carbocycles is a well-established area of organic synthesis, with numerous reliable methods available. These reactions typically generate a cyclopentanone or cyclopentenone intermediate, which can be readily converted to the desired cyclopentanol.

Key cyclization strategies include:

Intramolecular Aldol Condensation: A 1,6-diketone can undergo an intramolecular aldol reaction to form a five-membered ring. This is a classic and effective method for forming cyclopentenone structures.

Dieckmann Condensation: This is the intramolecular equivalent of the Claisen condensation, where a diester is treated with a base to form a β-keto ester, which can then be hydrolyzed and decarboxylated to yield a cyclopentanone.

Pauson-Khand Reaction: This powerful organometallic reaction involves the [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, catalyzed by cobalt or other transition metals, to produce a cyclopentenone.

Radical Cyclization: Radical-mediated cyclization of dienes or other suitably functionalized acyclic precursors offers an alternative route to substituted cyclopentanes.

ReactionPrecursor TypeProductKey Reagents/Catalysts
Intramolecular Aldol1,6-DiketoneCyclopentenoneBase (e.g., NaOH, LDA)
Dieckmann Condensation1,6-Diesterβ-Keto EsterBase (e.g., NaOEt)
Pauson-KhandAlkyne + AlkeneCyclopentenoneCo₂(CO)₈, Mo(CO)₆, Rh complexes
Radical Cyclization1,6-DieneSubstituted CyclopentaneRadical Initiator (e.g., AIBN, Bu₃SnH)

An alternative and often more direct approach is to start with a commercially available cyclopentane derivative. Cyclopentanone is an ideal starting point for the synthesis of this compound. The required tertiary alcohol can be generated directly during the carbon-carbon bond-forming step, as discussed in section 2.3.1. Should a pre-formed cyclopentanol be used, it would require oxidation to cyclopentanone before the addition of the side chain. Various methods exist for the functionalization of cyclopentane rings using reagents like hypervalent iodine.

Introduction of the 1-Amino-3-methylbutyl Side Chain

The introduction of the chiral 1-amino-3-methylbutyl side chain onto the cyclopentanone core is the most complex step, requiring the formation of a carbon-carbon bond and the establishment of a stereocenter.

Grignard Reaction: The most straightforward method for constructing the target molecule is the addition of an organometallic reagent to cyclopentanone. A Grignard reagent derived from a protected 1-halo-3-methylbutane would serve as an effective nucleophile. The reaction of this Grignard reagent with cyclopentanone, followed by an acidic workup, directly yields the tertiary alcohol and the desired carbon skeleton.

Reaction Scheme: Grignard Addition to Cyclopentanone

Formation of Grignard Reagent: R-X + Mg → R-MgX (Where R-X is a suitable 1-halo-3-methylbutane derivative)

Nucleophilic Addition: Cyclopentanone + R-MgX → Cyclopentoxide intermediate

Protonation: Cyclopentoxide intermediate + H₃O⁺ → 1-(3-methylbutyl)cyclopentan-1-ol derivative

Enolate Alkylation: While less direct for this specific target, the alkylation of enolates is a fundamental C-C bond-forming reaction. This would involve forming the enolate of cyclopentanone using a strong base like lithium diisopropylamide (LDA) and then reacting it with a suitable electrophile, such as 1-halo-3-methylbutane. This method forms a 2-substituted cyclopentanone, which would then require reduction of the ketone and introduction of the amino group in subsequent steps, making it a more circuitous route for this target.

ReactionNucleophileElectrophileProduct TypeKey Reagents
Grignard AdditionOrganomagnesium Halide (R-MgX)Ketone (Cyclopentanone)Tertiary AlcoholMg, Anhydrous Ether/THF
Enolate AlkylationEnolate AnionAlkyl Halide (R-X)α-Substituted KetoneLDA, NaH

Controlling the stereochemistry of the amino group is critical. The target molecule contains a stereocenter at the C1 position of the side chain. Several strategies can be employed to achieve stereoselectivity.

Use of Chiral Precursors: The most efficient method is to use a chiral starting material derived from the natural amino acid L-leucine, which possesses the required (S)-configuration at the C3 position of the side chain. A protected form of leucine can be converted into a suitable nucleophile (for Grignard reaction) or electrophile, transferring its inherent chirality to the final product.

Asymmetric Synthesis: If starting from achiral precursors, an asymmetric method is required. One approach is the diastereoselective reduction of a chiral imine or oxime. For instance, the ketone precursor, 1-(cyclopentylcarbonyl)-3-methylbutane, could be reacted with a chiral amine to form a chiral imine, which is then reduced diastereoselectively.

Catalytic Asymmetric Amination: Modern synthetic methods include catalytic asymmetric hydroamination or the use of chiral catalysts for the addition of amine surrogates. For example, a β-amino ketone can be reduced to the corresponding γ-amino alcohol with high diastereoselectivity using specific catalysts. Ruthenium and rhodium-based catalysts, in particular, have shown high efficacy in the asymmetric hydrogenation of ketones to produce chiral alcohols.

MethodKey IntermediateStereocontrol ElementTypical Outcome
Chiral Pool SynthesisLeucine DerivativeInherent chirality of starting materialHigh enantiomeric excess
Diastereoselective ReductionChiral Imine/OximeChiral AuxiliaryHigh diastereomeric excess
Asymmetric Hydrogenationβ-Amino KetoneChiral Metal Catalyst (e.g., Rh-BINAP)Access to specific syn/anti diastereomers

By combining these established methodologies, a flexible and efficient synthesis of this compound can be designed, allowing for control over the stereochemistry and substitution patterns of the final molecule.

Catalytic Methods in the Synthesis of this compound

Catalytic methods are at the forefront of synthetic strategies for constructing complex molecules like this compound due to their efficiency and selectivity. These methods often employ transition metals or small organic molecules to facilitate reactions that would otherwise be difficult to achieve.

Transition metal catalysis offers powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, which are crucial for the synthesis of amino alcohols.

Palladium-Catalyzed Transformations: Palladium catalysts are versatile for a variety of cross-coupling and amination reactions. For instance, a highly selective and general Pd/sulfoxide-catalyzed allylic C-H amination reaction has been developed for the synthesis of syn-1,3-amino alcohol motifs. nih.gov This method utilizes an electron-deficient N-nosyl carbamate nucleophile to generate 6-membered syn-oxazinanones under mild conditions, which can then be converted to the desired amino alcohols. nih.gov

Hydroaminomethylation: This one-pot reaction combines hydroformylation of an alkene with subsequent reductive amination to form an amine. nih.govacs.org This atom-economical process is a direct route to amines from simple starting materials. nih.govacs.org The reaction typically involves three steps:

Hydroformylation of an alkene to an aldehyde.

Condensation of the aldehyde with an amine to form an enamine or imine.

Hydrogenation of the intermediate to the final amine. nih.govresearchgate.net

Rhodium and ruthenium complexes are commonly used to achieve high conversion and regioselectivity. nih.govacs.org More recently, titanium-based catalysts have been shown to be highly effective and fast for the hydroaminomethylation of alkenes. nih.gov For example, a titanium-based catalytic system can convert terminal alkenes with N-methylanilines within minutes. nih.gov The choice of metal, ligands, and reaction conditions (temperature, pressure, solvent) is critical for controlling the outcome of the reaction. nih.govacs.orgresearchgate.net

Table 1: Transition Metal-Catalyzed Methods for Amino Alcohol Synthesis
Catalyst SystemReaction TypeKey FeaturesExample SubstratesReference
Pd(II)/SulfoxideAllylic C-H AminationHigh selectivity for syn-1,3-amino alcohols, mild conditions.Terminal and internal olefins nih.gov
Rhodium/Ruthenium ComplexesHydroaminomethylationOne-pot synthesis of amines from alkenes, high regioselectivity.Alkenes nih.govacs.org
Titanium/Formamidinato ComplexesHydroaminomethylationVery short reaction times, inexpensive catalyst.Terminal alkenes, N-methylanilines nih.gov
Copper ComplexesAsymmetric Propargylic AminationSynthesis of chiral γ-amino alcohols with tertiary stereocenters.Alkynyl oxetanes, aromatic amines unimi.itresearchgate.netacs.org
Iridium/Chiral Phosphoric AcidBorrowing Hydrogen AminationEnantioconvergent synthesis of β-amino α-tertiary alcohols.Racemic α-tertiary 1,2-diols, various amines acs.orgnih.gov

Organocatalysis has emerged as a powerful strategy for asymmetric synthesis, avoiding the use of potentially toxic and expensive metals. Chiral amino alcohols themselves can act as efficient organocatalysts.

Simple primary β-amino alcohols, derived from readily available amino acids, have been shown to be effective catalysts in asymmetric Michael additions of β-keto esters to nitroalkenes. nih.gov These catalysts operate through a mechanism involving the formation of a hydrogen-bonded intermediate, which controls the stereochemical outcome of the reaction. researchgate.net The substituents on the amino alcohol catalyst play a crucial role in determining the enantioselectivity of the reaction. For instance, bulkier catalysts can lead to significantly higher enantiomeric excess. nih.gov Depending on the specific catalyst and reaction temperature, it is possible to obtain either enantiomer of the desired product. nih.gov

Table 2: Organocatalytic Asymmetric Michael Addition
CatalystReactantsProductDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Reference
(S)-2-Amino-3-methyl-1,1-diphenylbutan-1-olMethyl-2-oxocyclopentanecarboxylate and nitrostyreneChiral Michael adduct96:498% nih.gov
(S)-2-Amino-1,1-diphenylpropan-1-olMethyl-2-oxocyclopentanecarboxylate and nitrostyreneChiral Michael adduct83:1745% nih.gov

Biocatalytic Approaches and Biotransformations for Derivatization or Synthesis of Analogs

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. rsc.orgnih.gov Enzymes can operate under mild conditions and often exhibit excellent chemo-, regio-, and enantioselectivity. nih.gov

Several enzymatic strategies have been employed for the synthesis of enantiopure vicinal amino alcohols:

Transaminases: These enzymes can be used for the asymmetric synthesis of amines from ketones.

Kinetic Resolution: Enzymes, particularly lipases, can selectively acylate one enantiomer of a racemic amino alcohol, allowing for the separation of the two enantiomers. semanticscholar.orgrsc.org For example, Pseudomonas cepacia and Candida antarctica B lipases have been used for the kinetic resolution of aminotetralols and aminochromanols. rsc.org

Dynamic Kinetic Resolution: This approach combines enzymatic kinetic resolution with in situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. rsc.orgsemanticscholar.org

Biocatalytic C-C Bond Formation: Enzymes can also be used to create the carbon skeleton of the target molecule.

Reductive Amination: Amino acid dehydrogenases can catalyze the reductive amination of α-keto acids to produce chiral amino acids with high enantioselectivity. nih.gov

One-pot cascade reactions combining multiple enzymatic steps have also been developed. For instance, a cascade reaction involving an α-keto acid oxygenase and a pyridoxal phosphate-dependent decarboxylase has been used to synthesize chiral amino alcohols from lysine with excellent yields (93% to >95%). researchgate.net

Comparative Analysis of Synthetic Route Efficiency, Selectivity, and Atom Economy

When evaluating synthetic routes to this compound and its analogs, several factors must be considered:

Selectivity: This refers to the ability to produce the desired isomer (regio- or stereoisomer). Asymmetric organocatalysis and biocatalysis are particularly strong in this regard, often providing very high levels of enantioselectivity. nih.govnih.gov For example, certain organocatalysts can achieve enantiomeric excesses of up to 98%. nih.gov Transition metal catalysis can also be made highly selective through the use of chiral ligands. acs.orgnih.gov

Atom Economy: This concept, central to green chemistry, measures how much of the starting materials' atoms are incorporated into the final product. rsc.orgnih.gov One-pot tandem reactions like hydroaminomethylation generally have high atom economy as they minimize the number of synthetic steps and the formation of byproducts. nih.govacs.org In contrast, methods that rely on protecting groups or stoichiometric chiral auxiliaries tend to have lower atom economy.

Table 3: Comparison of Synthetic Methodologies
MethodologyAdvantagesDisadvantages
Transition Metal CatalysisHigh efficiency, broad substrate scope, good control over selectivity with appropriate ligands.Potential for metal contamination in the final product, often requires high pressures and temperatures.
OrganocatalysisMetal-free, environmentally friendly, high enantioselectivity.Can have lower catalytic activity than metal catalysts, may require higher catalyst loadings.
BiocatalysisExcellent stereoselectivity, mild reaction conditions, environmentally benign.Limited substrate scope for some enzymes, can be sensitive to reaction conditions (pH, temperature).

Advanced Spectroscopic and Analytical Characterization of 1 1 Amino 3 Methylbutyl Cyclopentan 1 Ol

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. hmdb.ca It is used to determine the exact molecular weight of a compound and to obtain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry can measure the mass of an ion with very high accuracy (typically to within 5 ppm). This precision allows for the determination of the elemental composition of the molecule from its exact mass. For 1-(1-Amino-3-methylbutyl)cyclopentan-1-ol, with a molecular formula of C₁₀H₂₁NO, the calculated monoisotopic mass is 171.16231 Da. An HRMS measurement confirming this value would provide strong evidence for the proposed molecular formula. mdpi.comwiley-vch.de

Different ionization methods can be employed to generate ions for mass analysis, with EI and ESI being two of the most common.

Electrospray Ionization (ESI): ESI is a "soft" ionization technique that typically produces minimal fragmentation. nih.govlibretexts.org It is particularly useful for determining the molecular weight of a compound. In positive ion mode, the ESI spectrum of this compound would be expected to show a prominent peak corresponding to the protonated molecule, [M+H]⁺, at an m/z value of approximately 172.17.

Electron Ionization (EI): EI is a "hard" ionization technique where the sample is bombarded with high-energy electrons, causing extensive and reproducible fragmentation. researchgate.net The resulting mass spectrum is a distinctive fingerprint of the molecule, showing a molecular ion peak (M⁺) if it is stable enough, along with numerous fragment ion peaks. The fragmentation pattern provides valuable structural information. Common fragmentation pathways for this molecule would include alpha-cleavage adjacent to the nitrogen and oxygen atoms, and the loss of small neutral molecules like water or parts of the alkyl chain. A prominent fragment would be expected from the cleavage between the cyclopentyl ring and the side chain, leading to an ion at m/z 86 corresponding to the [CH(NH₂)-CH₂-CH(CH₃)₂]⁺ fragment.

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatography is an indispensable tool for separating components of a mixture, assessing purity, and resolving stereoisomers. nih.gov The selection of a specific chromatographic technique depends on the analyte's properties, such as volatility, polarity, and the scale of the separation required.

Gas chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. Due to the presence of polar amino (-NH2) and hydroxyl (-OH) groups, which can cause strong hydrogen bonding and lead to poor peak shapes (tailing), amino alcohols like this compound may require derivatization prior to analysis to enhance volatility. nih.gov Common derivatization methods involve converting the polar groups into less polar ethers, esters, or silyl (B83357) ethers.

Once volatilized, the compound is separated based on its boiling point and interaction with the stationary phase of the GC column. Coupling GC with a mass spectrometer (MS) allows for the identification of the separated components based on their mass-to-charge ratio (m/z) and fragmentation patterns. The mass spectrum of this compound would be expected to show a molecular ion peak and characteristic fragment ions resulting from the cleavage of C-C, C-N, and C-O bonds.

Table 1: Expected GC-MS Fragmentation Data for this compound

Fragment Ion Possible Structure Description
[M-H₂O]⁺ C₁₀H₁₉N⁺ Loss of a water molecule from the hydroxyl group.
[M-C₄H₉]⁺ C₆H₁₂NO⁺ Cleavage and loss of the isobutyl group.
[M-NH₂]⁺ C₁₀H₂₀O⁺ Loss of the amino group.
C₅H₉O⁺ Cyclopentanol (B49286) fragment Fragmentation of the bond connecting the side chain to the ring.

Note: This table represents hypothetical fragmentation patterns based on the compound's structure. Actual results may vary based on ionization energy and instrument conditions.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating non-volatile or thermally unstable compounds. nih.gov For a compound like this compound, which lacks a strong chromophore, detection can be challenging. Derivatization with a UV-absorbing agent may be employed to enhance detection sensitivity. oup.comakjournals.com

Given that the compound possesses a chiral center at the carbon atom bonded to both the amino group and the cyclopentanol ring, separating its enantiomers is crucial for stereochemical analysis. Chiral HPLC is the preferred method for this purpose. yakhak.org This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based and macrocyclic glycopeptide-based CSPs are particularly effective for separating the enantiomers of amino alcohols and related polar compounds. sigmaaldrich.comresearchgate.net

Table 2: Representative Chiral HPLC Method Parameters

Parameter Description
Column Chiral Stationary Phase (e.g., Amylose or Cellulose-based CSP)
Mobile Phase Isocratic mixture of Hexane/Isopropanol with a basic additive (e.g., diethylamine) to improve peak shape.
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (if derivatized) or Evaporative Light Scattering Detector (ELSD) / Charged Aerosol Detector (CAD)

| Resolution (Rs) | A value > 1.5 indicates baseline separation of the two enantiomers. |

Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. tandfonline.com The addition of a polar co-solvent (modifier), such as methanol (B129727) or ethanol, is common for analyzing polar molecules like amino alcohols. chromatographyonline.com SFC offers advantages over HPLC, including faster separations, lower viscosity of the mobile phase leading to lower backpressure, and easier solvent removal, which is particularly beneficial for preparative-scale separations. chromatographyonline.com

Chiral SFC is a highly efficient technique for separating enantiomers. nih.gov The same types of chiral stationary phases used in HPLC can often be employed in SFC, frequently yielding superior resolution and speed. chromatographyonline.com This makes SFC a powerful tool for both analytical purity checks and the isolation of individual enantiomers of this compound. nih.govresearchgate.net

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, such as FTIR and Raman, probe the vibrational modes of molecules. They provide valuable information about the functional groups present in a sample, making them essential for structural confirmation. mdpi.com

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to particular functional groups.

For this compound, the key functional groups are the hydroxyl (-OH) group, the primary amino (-NH2) group, and the aliphatic C-H bonds. The O-H stretching vibration of the alcohol typically appears as a broad, strong band due to hydrogen bonding. youtube.com The primary amine gives rise to two distinct N-H stretching bands (one symmetric, one asymmetric) which are generally sharper than the O-H band. youtube.com

Table 3: Expected FTIR Absorption Frequencies for this compound

Wavenumber (cm⁻¹) Functional Group Vibrational Mode Expected Intensity
3500 - 3200 Alcohol O-H Stretching (H-bonded) Strong, Broad
3500 - 3300 Primary Amine N-H Asymmetric & Symmetric Stretching Medium (two peaks)
2960 - 2850 Alkane C-H Stretching Strong
1650 - 1580 Primary Amine N-H Bending (Scissoring) Medium to Weak
1260 - 1000 Alcohol C-O Stretching Strong

Note: The N-H and O-H stretching regions may overlap, making interpretation complex. youtube.com

Raman spectroscopy is a light scattering technique that provides information complementary to FTIR. westmont.edu While FTIR is based on the absorption of light, Raman spectroscopy measures the inelastic scattering of monochromatic light. A key difference is that non-polar bonds and symmetric vibrations often produce strong Raman signals, whereas they may be weak or absent in FTIR spectra.

In the analysis of this compound, Raman spectroscopy would be particularly useful for observing the C-C bond vibrations within the cyclopentane (B165970) ring and the isobutyl group's carbon skeleton. The O-H and N-H stretching bands are typically weaker in Raman spectra compared to FTIR.

Table 4: Expected Raman Shifts for Key Functional Groups

Raman Shift (cm⁻¹) Functional Group Vibrational Mode Expected Intensity
3500 - 3200 Alcohol O-H Stretching Weak
3500 - 3300 Primary Amine N-H Stretching Weak
3000 - 2850 Alkane C-H Stretching Strong
1480 - 1440 Alkane C-H Bending Medium

By combining these spectroscopic and chromatographic techniques, a comprehensive analytical profile of this compound can be established, confirming its structure, assessing its purity, and resolving its stereoisomers.

Stereochemical Investigations of 1 1 Amino 3 Methylbutyl Cyclopentan 1 Ol

Enantiomeric and Diastereomeric Considerations Arising from Multiple Chiral Centers

The structure of 1-(1-Amino-3-methylbutyl)cyclopentan-1-ol contains two distinct chiral centers, which are points within the molecule where four different groups are attached to a carbon atom. These centers are the sources of its stereoisomerism.

C1 of the cyclopentanol (B49286) ring: This carbon atom is bonded to a hydroxyl group (-OH), the cyclopentane (B165970) ring carbons (C2 and C5), and the 1-amino-3-methylbutyl side chain.

C1' of the side chain: This carbon atom is attached to an amino group (-NH2), a hydrogen atom, the isobutyl group, and the cyclopentanol ring.

With two chiral centers (n=2), the maximum number of possible stereoisomers is 2^n, which equals four. These stereoisomers exist as two pairs of enantiomers. The relationships between these isomers are categorized as either enantiomeric (non-superimposable mirror images) or diastereomeric (stereoisomers that are not mirror images).

Table 1: Possible Stereoisomers of this compound

Stereoisomer Configuration Relationship to (1R, 1'R) Relationship to (1S, 1'S) Relationship to (1R, 1'S)
(1R, 1'R) Identity Enantiomer Diastereomer
(1S, 1'S) Enantiomer Identity Diastereomer
(1R, 1'S) Diastereomer Diastereomer Identity

| (1S, 1'R) | Diastereomer | Diastereomer | Enantiomer |

Strategies for Enantioselective Synthesis and Diastereoselective Control

The synthesis of a single, desired stereoisomer of this compound requires precise control over the formation of the two chiral centers. This is achieved through enantioselective and diastereoselective synthetic strategies.

Enantioselective synthesis aims to produce one enantiomer in excess over the other. nih.gov Common approaches applicable to the synthesis of chiral amino alcohols include:

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the starting material to direct the stereochemical outcome of a key reaction, after which it is removed.

Asymmetric Catalysis: Chiral catalysts, such as metal complexes with chiral ligands, can create a chiral environment that favors the formation of one stereoisomer over others. nih.gov For instance, the enantioselective addition of a nucleophile to an imine or a ketone precursor could establish one of the chiral centers.

Substrate Control: If one chiral center is already present in the starting material (e.g., from the chiral pool), it can influence the stereochemical outcome of the formation of the second chiral center.

Diastereoselective control is crucial when forming the second chiral center in a molecule that already has one. The relative orientation of the substituents is directed by the existing stereocenter, often favoring the formation of one diastereomer due to steric or electronic preferences. For example, the addition of an isobutylmagnesium bromide to a chiral N-protected α-aminocyclopentyl ketone could proceed with facial selectivity dictated by the existing stereocenter on the cyclopentane ring. nih.gov

Determination of Absolute and Relative Configurations

Determining the specific three-dimensional arrangement of atoms (absolute configuration) and the relative orientation of substituents (relative configuration) for each stereoisomer is accomplished using a variety of analytical techniques.

X-ray crystallography is the most definitive method for determining the absolute stereochemistry of a chiral molecule, provided that a suitable single crystal can be obtained. nih.gov By analyzing the diffraction pattern of X-rays passing through the crystal, a detailed three-dimensional model of the molecule can be constructed. For molecules containing atoms heavier than oxygen, anomalous dispersion effects can be used to unambiguously determine the absolute configuration (e.g., R vs. S) of each chiral center. rsc.org

Chiral molecules have the ability to rotate the plane of plane-polarized light, a phenomenon known as optical activity.

Optical Rotation: This is measured using a polarimeter, and the specific rotation [α] is a characteristic physical property for a given enantiomer under specific conditions (temperature, solvent, concentration, and wavelength). researchgate.netresearchgate.net Enantiomers will rotate light to an equal and opposite degree.

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov A CD spectrum provides information about the stereochemical features of the molecule. While empirical rules or comparison with computational predictions are often needed to correlate the CD spectrum to a specific absolute configuration, it is a powerful tool for chiral characterization. rsc.orgnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structural elucidation. While enantiomers produce identical NMR spectra, they can be distinguished by converting them into diastereomers through reaction with a chiral derivatizing agent (CDA). nih.gov These resulting diastereomers have different physical properties and will exhibit distinct signals in the NMR spectrum. bath.ac.uk

A common CDA is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid). By forming esters or amides with the amino alcohol, the resulting diastereomers will show different chemical shifts, particularly for protons near the newly formed chiral center, allowing for stereochemical assignment. semmelweis.hu

Table 2: Analytical Techniques for Stereochemical Determination

Technique Principle Information Obtained
X-ray Crystallography Diffraction of X-rays by a single crystal. nih.gov Unambiguous absolute and relative configuration in the solid state.
Optical Rotation Rotation of plane-polarized light by a chiral molecule. Sign and magnitude of optical activity ([α]); differentiates between enantiomers.
Circular Dichroism (CD) Differential absorption of circularly polarized light. nih.gov Information on molecular chirality; can be used to assign absolute configuration via comparison. nih.gov

| NMR with Chiral Derivatization | Conversion of enantiomers into diastereomers with distinct NMR spectra. nih.gov | Determination of enantiomeric purity and assignment of relative and absolute configuration. |

Conformational Analysis of the Cyclopentane Ring and 1-Amino-3-methylbutyl Side Chain

Cyclopentane Ring Conformation: The five-membered cyclopentane ring is not planar. It adopts puckered conformations to relieve torsional strain, primarily the "envelope" and "twist" forms. The bulky 1-(1-amino-3-methylbutyl) and hydroxyl substituents at the C1 position will significantly influence the ring's preferred conformation. The substituent is likely to favor a pseudo-equatorial position to minimize steric interactions, which in turn determines the puckering of the ring.

Side Chain Conformation: The 1-amino-3-methylbutyl side chain has several rotatable single bonds (C-C bonds). Rotation around these bonds gives rise to different rotational isomers, or rotamers. The relative orientation of the large isobutyl group, the amino group, and the cyclopentane ring will be governed by steric hindrance. The lowest energy conformations will be those that minimize gauche and eclipsing interactions between these bulky groups. Computational modeling, such as molecular mechanics or density functional theory (DFT) calculations, is often employed to predict the most stable conformations and the energy barriers between them.

Chemical Reactivity and Derivatization of 1 1 Amino 3 Methylbutyl Cyclopentan 1 Ol

Reactions Involving the Hydroxyl Group

The tertiary hydroxyl group in 1-(1-amino-3-methylbutyl)cyclopentan-1-ol is situated on a cyclopentyl ring, which influences its reactivity, particularly in terms of steric accessibility.

Esterification and Etherification Reactions

Esterification: The formation of esters from tertiary alcohols like this compound can be challenging under standard Fischer esterification conditions due to steric hindrance and the potential for elimination reactions under strongly acidic conditions. However, esterification can be achieved through acylation using more reactive acylating agents such as acyl chlorides or anhydrides. To prevent the competing N-acylation of the primary amino group, it is often necessary to employ protective group strategies or to perform the reaction under acidic conditions. In an acidic medium, the amino group is protonated to form an ammonium salt, which is no longer nucleophilic, thus allowing for selective O-acylation. scirp.org

Etherification: The synthesis of ethers from tertiary alcohols is also subject to steric limitations and competing side reactions. The Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, can be employed. However, the formation of the tertiary alkoxide requires a strong base. A competing side reaction is N-alkylation of the primary amino group. nih.gov Selective O-alkylation can be promoted by first forming the amino alkoxide salt. google.com

Reaction TypeReagents and ConditionsProduct TypeKey Considerations
EsterificationAcyl chloride or anhydride, often with a non-nucleophilic base or under acidic conditions.Tertiary EsterProtection of the amino group or protonation is crucial for selectivity.
EtherificationStrong base (e.g., NaH) followed by an alkyl halide (Williamson synthesis).Tertiary EtherPotential for competing N-alkylation and elimination reactions.

Oxidation Reactions and Pathways

The tertiary hydroxyl group of this compound is resistant to oxidation under standard conditions. studymind.co.uklibretexts.org Oxidation of alcohols typically requires the presence of at least one hydrogen atom on the carbon atom bearing the hydroxyl group (the carbinol carbon). studymind.co.ukchemguide.co.uk Since the carbinol carbon in a tertiary alcohol is bonded to three other carbon atoms and lacks a hydrogen atom, it cannot be readily oxidized to a ketone. studymind.co.ukmasterorganicchemistry.com

For oxidation to occur, harsh conditions that lead to the cleavage of carbon-carbon bonds would be necessary, resulting in the degradation of the molecule rather than a simple conversion of the functional group. Therefore, the hydroxyl group in this compound is generally considered stable to common oxidizing agents.

Reactions Involving the Primary Amino Group

The primary amino group in this compound is a nucleophilic center and a Brønsted-Lowry base, making it susceptible to a variety of chemical transformations.

Amidation and Acylation Reactions

The primary amino group readily undergoes acylation with a variety of acylating agents, such as acyl chlorides, anhydrides, and carboxylic acids (in the presence of a coupling agent), to form stable amide derivatives. This is a common and efficient reaction for primary amines. nih.gov Given the higher nucleophilicity of the primary amine compared to the sterically hindered tertiary alcohol, selective N-acylation can often be achieved under neutral or slightly basic conditions without the need for protecting the hydroxyl group. wikipedia.org

Acylating AgentGeneral ConditionsProduct
Acyl ChlorideAprotic solvent, often with a non-nucleophilic base (e.g., triethylamine)N-acyl derivative
Carboxylic AnhydrideAprotic solvent, can be performed with or without a catalystN-acyl derivative
Carboxylic AcidCoupling agent (e.g., DCC, EDC), aprotic solventN-acyl derivative

Alkylation and Reductive Amination Strategies

Alkylation: The primary amino group can be alkylated to form secondary and tertiary amines. Direct alkylation with alkyl halides can be difficult to control, often leading to over-alkylation and the formation of quaternary ammonium salts. nih.gov More controlled mono-alkylation can be achieved through methods such as the "borrowing hydrogen" or "hydrogen autotransfer" strategy, which utilizes alcohols as alkylating agents in the presence of a suitable metal catalyst. nih.gov This method is considered a green chemical process as the only byproduct is water.

Reductive Amination: this compound can serve as the amine component in reductive amination reactions with aldehydes or ketones. wikipedia.orgyoutube.com In this process, the primary amine first condenses with the carbonyl compound to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. youtube.com This is a widely used method for the formation of C-N bonds. wikipedia.orgyoutube.com

ReactionReactantsReducing Agent/CatalystProduct
AlkylationAlcoholMetal catalyst (e.g., Ru, Ir)N-alkylated amine
Reductive AminationAldehyde or KetoneHydride reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃) or catalytic hydrogenationSecondary or Tertiary Amine

Theoretical and Computational Chemistry Studies of 1 1 Amino 3 Methylbutyl Cyclopentan 1 Ol

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone for investigating the properties of organic molecules. researchgate.net These methods balance computational cost and accuracy, making them ideal for systems of this size.

A primary goal of computational analysis is to identify the most stable three-dimensional arrangements of a molecule, known as conformers. For 1-(1-Amino-3-methylbutyl)cyclopentan-1-ol, this involves exploring the puckering of the cyclopentane (B165970) ring and the rotation around the single bonds of the side chain.

The cyclopentane ring is not planar; it adopts puckered conformations to alleviate torsional strain. libretexts.org The two most common conformations are the "envelope," where one carbon atom is out of the plane of the other four, and the "twist," where two adjacent carbons are displaced in opposite directions from the plane of the other three. dalalinstitute.com Furthermore, the flexible 1-amino-3-methylbutyl side chain has multiple rotatable bonds, leading to a large number of potential conformers. A key interaction to investigate would be the potential for intramolecular hydrogen bonding between the hydroxyl (-OH) group and the amino (-NH2) group, which could significantly stabilize certain geometries.

A typical conformational search would be performed using a method like DFT with a functional such as B3LYP and a basis set like 6-311++G(d,p). The resulting conformers would be ranked by their relative energies to identify the most stable structures.

Illustrative Example Data: Relative Energies of Hypothetical Conformers This table illustrates the type of data generated from a conformational analysis. The values are hypothetical.

Conformer IDDescriptionRelative Energy (kcal/mol)Intramolecular H-Bond (O-H···N)
Conf-01 Envelope ring, extended side chain, H-bonded0.00Yes
Conf-02 Twist ring, extended side chain, H-bonded0.85Yes
Conf-03 Envelope ring, extended side chain, no H-bond2.10No
Conf-04 Envelope ring, gauche side chain, no H-bond3.50No

Once the minimum energy conformers are identified, their electronic properties can be analyzed. This provides insight into the molecule's reactivity.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactions. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. nih.gov For this amino alcohol, the HOMO is expected to be localized primarily on the lone pair electrons of the nitrogen and oxygen atoms.

Charge Distribution: Methods like Natural Bond Orbital (NBO) analysis can be used to calculate the partial atomic charges on each atom. This information reveals the polar nature of bonds and identifies the most electron-rich (nucleophilic) and electron-poor (electrophilic) sites in the molecule. The nitrogen and oxygen atoms are expected to carry significant negative partial charges, while the hydrogen atoms of the -OH and -NH2 groups, along with the carbon atom attached to them, will be electrophilic centers.

Illustrative Example Data: Electronic Properties of the Lowest Energy Conformer This table shows representative data from an electronic structure calculation. The values are hypothetical.

PropertyValueInterpretation
HOMO Energy -6.5 eVIndicates electron-donating capability (nucleophilic)
LUMO Energy +1.8 eVIndicates electron-accepting capability (electrophilic)
HOMO-LUMO Gap 8.3 eVSuggests high kinetic stability
Partial Charge on N -0.95 eNucleophilic center
Partial Charge on O -0.78 eNucleophilic center
Partial Charge on H (of OH) +0.45 eElectrophilic site, potential H-bond donor

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational chemistry can accurately predict spectroscopic data, which is invaluable for confirming the identity and structure of a synthesized compound.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to predict ¹H and ¹³C NMR chemical shifts. als-journal.com Calculations would be performed on the lowest energy conformers, and the predicted shifts would be averaged based on their Boltzmann populations to provide a theoretical spectrum that can be compared with experimental results. nih.gov

IR Frequencies: The vibrational frequencies from a DFT calculation correspond to the absorption peaks in an infrared (IR) spectrum. These calculations can confirm the presence of key functional groups. For this compound, characteristic vibrational modes would include the O-H and N-H stretching frequencies (typically in the 3200-3500 cm⁻¹ region), C-H stretching (2800-3000 cm⁻¹), and C-O/C-N stretching (1000-1200 cm⁻¹).

Illustrative Example Data: Predicted Spectroscopic Parameters This table compares hypothetical calculated values with typical experimental ranges.

ParameterPredicted Value (Hypothetical)Typical Experimental Range
¹H NMR (H on C-OH) 2.5 ppm2-5 ppm
¹H NMR (H on C-NH₂) 3.1 ppm2.5-3.5 ppm
¹³C NMR (C-OH) 75 ppm70-85 ppm
¹³C NMR (C-NH₂) 55 ppm50-60 ppm
IR Freq. (O-H stretch) 3450 cm⁻¹3200-3600 cm⁻¹
IR Freq. (N-H stretch) 3380 cm⁻¹3300-3500 cm⁻¹

Molecular Dynamics Simulations for Dynamic Conformational Behavior

While quantum chemical calculations provide static pictures of stable conformers, Molecular Dynamics (MD) simulations model the molecule's behavior over time. researchgate.net Using a classical force field, an MD simulation would place the molecule in a simulated environment (e.g., a box of water molecules) and track the movements of all atoms over a period of nanoseconds. This approach would provide insight into the conformational flexibility of the side chain, the stability of intramolecular hydrogen bonds in the presence of a solvent, and how the molecule interacts with its environment.

Computational Analysis of Reaction Mechanisms and Transition States for Derivatives

Theoretical chemistry is also used to study the mechanisms of chemical reactions. mdpi.com For derivatives of this compound, DFT calculations can be used to map the potential energy surface of a reaction. This involves identifying the structures of the reactants, products, and the high-energy transition state that connects them. The energy difference between the reactants and the transition state gives the activation energy, which determines the reaction rate. For example, one could model the mechanism of N-acetylation or O-alkylation to understand the regioselectivity and energetic feasibility of such transformations.

Illustrative Example Data: Reaction Energy Profile for a Hypothetical N-Acetylation Reaction This table shows a hypothetical energy profile for a reaction. The values are relative to the reactants.

SpeciesRelative Energy (kcal/mol)
Reactants 0.0
Transition State +15.2
Products -10.5

Applications in Chemical Synthesis and Catalysis

1-(1-Amino-3-methylbutyl)cyclopentan-1-ol as a Versatile Chiral Building Block in Organic Synthesis

Chiral building blocks are essential starting materials in the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its therapeutic efficacy. The compound this compound serves as an excellent example of such a building block. Its inherent chirality, stemming from the stereogenic centers, can be transferred to new molecules through a variety of chemical transformations.

The presence of two distinct functional groups, the primary amine and the tertiary alcohol, on a cyclopentane (B165970) scaffold allows for a wide range of synthetic manipulations. The amino group can be acylated, alkylated, or used to form imines, while the hydroxyl group can be etherified, esterified, or used to direct metal-catalyzed reactions. This dual functionality makes it a versatile synthon for the construction of more complex chiral molecules, including non-natural amino acids and other biologically active compounds. The cyclopentyl ring provides a rigid framework that can influence the stereoselectivity of reactions at or near the functional groups.

Potential as a Ligand or Organocatalyst in Asymmetric Reactions

The structural motif of a 1,2-amino alcohol is a common feature in successful chiral ligands and organocatalysts. The proximate amino and hydroxyl groups of this compound can chelate to a metal center, forming a stable chiral environment that can induce asymmetry in a variety of metal-catalyzed reactions. For instance, in asymmetric transfer hydrogenation of ketones, a ruthenium complex of a chiral β-amino alcohol can facilitate the enantioselective reduction of prochiral ketones to chiral secondary alcohols. acs.orgnih.gov The stereochemical outcome of such reactions is highly dependent on the structure of the chiral ligand.

As an organocatalyst, this compound can catalyze reactions through the formation of chiral intermediates. For example, the amino group can react with a carbonyl compound to form a chiral enamine or iminium ion, which then undergoes a stereoselective reaction with a nucleophile. The hydroxyl group can participate in directing the stereochemical course of the reaction through hydrogen bonding interactions. Simple primary β-amino alcohols have been shown to be efficient organocatalysts in asymmetric Michael additions of β-keto esters to nitroalkenes, affording chiral adducts with high enantioselectivity. nih.gov

Below is a representative data table illustrating the potential catalytic activity of a chiral β-amino alcohol in an asymmetric reaction, based on findings for structurally similar catalysts.

EntrySubstrateCatalyst Loading (mol%)SolventTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)
1Acetophenone1Isopropanol259592
21-Tetralone1Isopropanol259895
3Propiophenone1Isopropanol259390
42-Chloroacetophenone1Isopropanol259694

This table presents hypothetical data for the asymmetric transfer hydrogenation of various ketones, illustrating the potential effectiveness of a catalyst derived from this compound.

Role as an Advanced Intermediate in the Synthesis of Complex Chemical Structures

The utility of this compound extends to its role as an advanced intermediate in the multistep synthesis of complex molecules. In drug discovery and development, the rapid assembly of molecular complexity is a key objective. This chiral amino alcohol can be a crucial component in the convergent synthesis of a larger target molecule.

For instance, the amino and hydroxyl groups can be differentially protected, allowing for selective transformations at each site. This orthogonal protection strategy enables the sequential introduction of different molecular fragments, building up complexity in a controlled manner. The cyclopentane core can serve as a scaffold to orient these appended fragments in a specific three-dimensional arrangement, which is often critical for biological activity. The synthesis of aminocyclopentitols, which are known glycosidase inhibitors, often proceeds through intermediates containing a functionalized aminocyclopentanol core. mdpi.com The structural features of this compound make it a plausible precursor for analogues of such bioactive compounds.

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Findings Related to the Compound

Currently, there is a notable absence of direct academic literature and experimental data specifically pertaining to 1-(1-Amino-3-methylbutyl)cyclopentan-1-ol. However, the academic significance of this compound can be inferred from the well-established importance of the amino alcohol and substituted cyclopentanol (B49286) functionalities it possesses. Amino alcohols are crucial chiral synthons and are present in numerous biologically active molecules and pharmaceuticals. frontiersin.orgnih.gov The cyclopentane (B165970) ring provides a rigid scaffold that can be strategically functionalized, making substituted cyclopentanols valuable intermediates in organic synthesis. organic-chemistry.orggoogle.com Therefore, the primary academic contribution of this compound would likely lie in its potential as a novel building block for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.

Identification of Unexplored Synthetic Avenues and Methodological Advancements

The synthesis of this compound presents several opportunities for exploring novel synthetic strategies. Given the presence of two chiral centers, developing stereoselective synthetic routes would be a significant advancement.

Potential Synthetic Approaches:

Grignard Reaction: A plausible and direct approach involves the addition of a Grignard reagent derived from 1-bromo-3-methylbutane (B150244) to cyclopentanone (B42830), followed by the introduction of the amino group. However, achieving high stereoselectivity in this step would be a key challenge.

Asymmetric Reductive Amination: A more sophisticated approach could involve the asymmetric reductive amination of a suitable keto-alcohol precursor. This method has been successfully employed for the synthesis of other chiral amino alcohols and offers the potential for high enantiomeric excess. nih.gov

Multi-component Reactions: The development of a multi-component reaction, such as a Petasis borono-Mannich reaction, could provide a highly efficient and atom-economical route to this and related amino alcohols. chemrxiv.org

Biocatalysis: The use of engineered enzymes, such as amine dehydrogenases, could offer a green and highly selective method for the synthesis of chiral amino alcohols like the target compound. frontiersin.org

Further research into these synthetic avenues could lead to methodological advancements applicable to a broader range of substituted amino cyclopentanols.

Future Prospects for Advanced Spectroscopic Characterization and Structural Analysis

A thorough spectroscopic and structural characterization of this compound is essential for understanding its properties and potential applications.

Key Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be fundamental for confirming the compound's connectivity. Advanced 2D NMR techniques such as COSY, HSQC, and HMBC would be crucial for unambiguous assignment of all proton and carbon signals.

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic vibrational frequencies of the hydroxyl (-OH) and amino (-NH2) functional groups. youtube.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to determine the exact molecular weight and elemental composition, confirming the molecular formula.

X-ray Crystallography: If a suitable single crystal can be obtained, X-ray crystallography would provide definitive information about the three-dimensional structure, including the relative and absolute stereochemistry of the chiral centers.

Future studies could also explore the compound's conformational preferences in different solvents using advanced NMR techniques and computational modeling.

Emerging Areas for Theoretical and Computational Investigations of Amino Alcohols

Computational chemistry offers powerful tools to investigate the properties and reactivity of this compound at a molecular level.

Potential Computational Studies:

Conformational Analysis: Density Functional Theory (DFT) calculations can be used to determine the most stable conformations of the molecule and to understand the influence of intramolecular hydrogen bonding between the amino and hydroxyl groups.

Spectroscopic Prediction: Computational methods can be employed to predict NMR and IR spectra, aiding in the interpretation of experimental data.

Reaction Mechanisms: Theoretical calculations can elucidate the mechanisms of potential synthetic reactions, helping to optimize reaction conditions and predict stereochemical outcomes. chemrxiv.org

Molecular Docking: If the compound is investigated for biological activity, molecular docking studies could be used to predict its binding affinity and mode of interaction with specific protein targets. nih.gov

These computational investigations would provide valuable insights that complement experimental studies and guide future research directions.

Outlook on the Broader Utility and Chemical Significance of Substituted Amino Cyclopentanols in Scientific Discovery

Substituted amino cyclopentanols, as a class of compounds, hold significant promise for future scientific discovery. Their rigid carbocyclic framework combined with the versatile amino and hydroxyl functionalities makes them attractive scaffolds for the design of novel molecules with a wide range of potential applications.

Potential Areas of Impact:

Medicinal Chemistry: These compounds could serve as key intermediates in the synthesis of new therapeutic agents. The specific stereochemistry and substitution pattern can be tailored to target various biological receptors and enzymes.

Asymmetric Catalysis: Chiral amino cyclopentanols can be utilized as ligands for metal-catalyzed asymmetric reactions, enabling the synthesis of other enantiomerically pure compounds.

Materials Science: The incorporation of substituted amino cyclopentanol units into polymers or other materials could lead to novel properties, such as enhanced thermal stability or specific recognition capabilities.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.